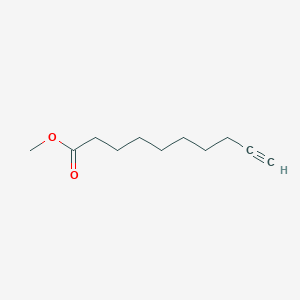

Methyl Dec-9-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62285-66-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl dec-9-ynoate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h1H,4-10H2,2H3 |

InChI Key |

SXKMLYGXKLNTRS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Dec 9 Enoate

Homogeneous Ruthenium-Based Catalysts

Ruthenium-based catalysts, such as Grubbs' and Hoveyda-type catalysts, are primarily recognized for their efficacy in olefin metathesis reactions, facilitating the formation of carbon-carbon double bonds. While not directly employed for synthesizing alkynes, these catalysts can be involved in precursor synthesis or related transformations. For instance, Grubbs' first-generation catalyst has been shown to catalyze the regio- and stereoselective hydrosilylation of terminal alkynes, yielding vinylsilanes, which are important synthetic intermediates organic-chemistry.orgrsc.org. Although this reaction transforms alkynes, it does not directly form the alkyne functional group itself.

There is also evidence of Grubbs' catalysts being used in enyne metathesis reactions, which involve both alkenes and alkynes beilstein-journals.orgacs.orgchim.itorganic-chemistry.orgbeilstein-journals.org. These reactions can be crucial in constructing complex molecular architectures, sometimes involving alkyne moieties. For example, the Hoveyda-Grubbs catalyst has been utilized in tandem with hydrogenation for the synthesis of amino acid derivatives from unsaturated nitriles ifpenergiesnouvelles.fr. Furthermore, Hoveyda-Grubbs type catalysts have been employed in the synthesis of macrocycles through ring-closing metathesis, which can involve alkyne precursors nih.govmdpi.com.

First and Second-Generation Grubbs' Catalysts

First and second-generation Grubbs' catalysts are well-established for olefin metathesis. Their application to alkyne chemistry is often indirect, such as in the hydrosilylation of terminal alkynes organic-chemistry.orgrsc.org. These reactions can lead to vinylsilanes, which are valuable intermediates. Additionally, Grubbs' catalysts are key players in enyne metathesis, where they facilitate reactions between alkenes and alkynes, contributing to the synthesis of complex cyclic structures beilstein-journals.orgacs.orgchim.itorganic-chemistry.orgbeilstein-journals.org.

Indenylidene Ruthenium Complexes

Indenylidene ruthenium complexes, a class of ruthenium-based catalysts, are also primarily known for olefin metathesis. While direct synthesis of alkynes using these complexes is not typical, they can be involved in the metathesis of precursors that contain alkyne functionalities or in tandem reactions that incorporate alkyne transformations organic-chemistry.orgresearchgate.net. For example, a second-generation indenylidene ruthenium complex has been used in the ethenolysis of methyl ricinoleate (B1264116) to produce methyl 9-decenoate, an alkene derivative researchgate.net.

Hoveyda-Type Catalysts

Hoveyda-type catalysts, characterized by their robust structure and activity in olefin metathesis, have also found applications in reactions involving alkynes. They have been utilized in tandem cross-metathesis and hydrogenation sequences to produce amino acid derivatives ifpenergiesnouvelles.fr. Furthermore, Hoveyda-Grubbs type catalysts are instrumental in ring-closing metathesis (RCM) for the synthesis of macrocycles, sometimes involving alkyne precursors or transformations nih.govmdpi.com.

Heterogeneous Rhenium-Based Catalysts

Rhenium-based catalysts are significant in the realm of alkyne metathesis, enabling the formation and transformation of carbon-carbon triple bonds. These catalysts can be employed in various alkyne functionalization reactions, including hydroamidation, leading to the synthesis of (E)-enamides from unactivated terminal alkynes with high regio- and stereoselectivity figshare.com. Rhenium catalysts have also been used in the regioselective addition of β-keto phosphonates to alkynes, yielding 2H-1,2-oxaphosphorin 2-oxides nih.gov. Furthermore, rhenium catalysts, in combination with fluoride (B91410) sources, have been shown to promote the dimerization and cyclotrimerization of terminal alkynes, yielding (E)-enynes and aromatic compounds, respectively oup.com.

Molybdenum-Based Catalysts

Molybdenum-based catalysts are highly effective for alkyne metathesis, a process crucial for creating new carbon-carbon triple bonds. These catalysts, often in the form of alkylidyne complexes, are instrumental in reactions like cross-metathesis and ring-closing alkyne metathesis (RCAM) beilstein-journals.orgresearchgate.net. For instance, molybdenum catalysts have been utilized in the carbonylative Sonogashira cross-coupling of 2-iodoglycals with terminal alkynes, leading to the synthesis of glyco-alkynones rsc.orgnih.gov. Molybdenum complexes, particularly high oxidation state alkylidyne complexes, are key to alkyne metathesis, facilitating transformations that can be challenging with other catalysts beilstein-journals.orgresearchgate.netnih.gov.

Data Table 1: Molybdenum-Catalyzed Alkyne Transformations

| Catalyst Type | Reaction Type | Substrate Example (Terminal Alkyne) | Product Type | Key Finding | Reference |

| Molybdenum Alkylidyne Complexes | Alkyne Metathesis (RCAM) | Various internal alkynes | Cyclic alkynes | Efficient for macrocyclization, high yields, functional group tolerance. | beilstein-journals.orgresearchgate.net |

| Molybdenum Carbonyl (Mo(CO)₆) | Carbonylative Sonogashira Cross-Coupling | 2-Iodoglycals + Terminal Alkynes | Glyco-alkynones | Pd-free, uses unprotected sugars, tolerates chelating groups. | rsc.orgnih.gov |

| Molybdenum-based (in situ) | Alkyne Metathesis | Various alkynes | Internal alkynes | Activated by phenols/silanols, active at room temperature, high catalytic activity with specific ligands. | nih.govorgsyn.org |

| Molybdenum-based (e.g., Mo(CO)₆) | (E)-Selective Anti-Markovnikov Hydrosilylation | Aromatic terminal alkynes | (E)-Vinylsilanes | High yield and selectivity, uses inexpensive pre-catalyst, bench-stable. | mdpi.com |

Tungsten-Based Catalyst Systems

Tungsten-based catalysts are prominent in alkyne metathesis, offering robust solutions for C≡C bond formation and manipulation. They are particularly effective in alkyne metathesis, including ring-closing alkyne metathesis (RCAM) and cross-metathesis beilstein-journals.orgresearchgate.net. Tungsten alkylidyne complexes, such as those developed by Schrock, are widely used and can catalyze alkyne metathesis reactions, often requiring elevated temperatures and higher catalyst loadings beilstein-journals.org. Tungsten catalysts also enable the stereoselective isomerization of terminal olefins, allowing access to specific E- or Z-alkene isomers by tuning the ligand environment rsc.org. Furthermore, tungsten complexes have been explored for the hydroamination of terminal alkynes, yielding E-vinylamines researchgate.net.

Catalyst Design Principles for Oleochemical Feedstocks

The design of effective catalysts for alkyne functionalization, including metathesis reactions, is paramount for achieving high yields and selectivity. Modern alkyne metathesis catalysts are predominantly based on early transition metals, particularly tungsten, molybdenum, and rhenium alkylidynes acs.orgbeilstein-journals.orgwikipedia.org. The development of these catalysts has evolved significantly from early homogeneous systems like Mo(CO)6 with resorcinol, which required high temperatures acs.orgbeilstein-journals.org, to more robust and functional-group-tolerant systems.

Key principles in catalyst design for alkyne metathesis involve:

Ligand Engineering: The choice of ancillary ligands is critical for tuning catalyst activity, stability, and substrate scope. Silanolate ligands, for instance, have been instrumental in developing highly active and functional-group-tolerant molybdenum and tungsten alkylidyne complexes acs.orgbeilstein-journals.orgmpg.de. Ligands influence the electronic and steric environment around the metal center, impacting the catalytic cycle, which typically involves metallacyclobutadiene intermediates beilstein-journals.orgwikipedia.orgresearchgate.net.

Stability and Handling: The development of air- and moisture-stable precatalysts is a major advancement, simplifying handling and expanding the applicability of alkyne metathesis beilstein-journals.orgmpg.desigmaaldrich.com. This is often achieved through reversible adduct formation or by incorporating robust ligand frameworks mpg.de.

Activity and Lifetime: Catalysts are designed to exhibit high turnover numbers (TON) and turnover frequencies (TOF) to ensure efficient conversion and minimize catalyst loading beilstein-journals.orgresearchgate.netrsc.org. This is crucial for equilibrium-driven reactions like alkyne metathesis, where byproduct removal is necessary to drive the reaction forward researchgate.netrsc.org.

While Methyl Dec-9-ynoate is an alkyne, the principles of catalyst design in metathesis are also relevant to the transformation of oleochemical feedstocks . Oleochemicals, such as fatty acid esters derived from vegetable oils, are abundant renewable resources that can be functionalized using metathesis reactions mdpi.comrsc.org. For example, the ethenolysis of methyl oleate (B1233923), an oleochemical feedstock, produces methyl dec-9-enoate (B1236301) researchgate.net. Although this involves an alkene, the catalyst development strategies for metathesis, focusing on activity, selectivity, and functional group tolerance, are transferable and inform the design of catalysts for alkyne transformations.

Optimization of Reaction Parameters and Process Efficiency

Influence of Ethene Pressure on Conversion and Selectivity

While ethenolysis specifically refers to the cross-metathesis of an alkene with ethene wikipedia.orgresearchgate.net, the influence of gaseous reactant pressure is a significant consideration in metathesis chemistry. In the ethenolysis of methyl oleate to produce methyl dec-9-enoate, ethene is a key reactant, and its pressure can influence conversion and selectivity researchgate.netwikipedia.org. High pressures of ethene are often employed to favor the reaction and shift the equilibrium towards the desired terminal alkenes wikipedia.orgresearchgate.net.

Although direct studies on the influence of ethene pressure on alkyne metathesis are less common, the principle of using gaseous co-reactants or controlling their partial pressure to influence reaction outcomes is broadly applicable in catalytic processes. In the context of reactions involving alkynes and ethene, such as ene-yne cross-metathesis, ethene can be a reactant, and its concentration can affect the reaction pathway and efficiency beilstein-journals.org.

Temperature Effects on Reaction Kinetics and Side Reactions

Temperature plays a critical role in reaction kinetics, influencing the rate of conversion and the potential for side reactions in alkyne metathesis. Early alkyne metathesis catalysts often required elevated temperatures (e.g., 160 °C) acs.org, which could limit functional group compatibility. However, advancements in catalyst design have led to systems that operate efficiently at milder temperatures, even ambient conditions beilstein-journals.orgmpg.de.

Optimizing temperature is essential to balance reaction rate with selectivity. Higher temperatures can accelerate the desired metathesis but may also promote undesired side reactions, such as catalyst decomposition, isomerization, or polymerization of terminal alkynes beilstein-journals.orgresearchgate.net. Therefore, careful control of temperature is necessary to achieve high conversion and product purity.

Solvent Selection and Green Solvents in Ethenolysis

Solvent choice is a critical parameter in alkyne metathesis, impacting catalyst solubility, stability, reaction rate, and product isolation beilstein-journals.orgmpg.dersc.org. Solvents must be compatible with the catalyst and substrate, avoiding degradation or inhibition. For instance, polar protic solvents are generally avoided with molybdenum and tungsten carbene catalysts due to their deactivation acs.org.

The concept of "green solvents" is increasingly important in metathesis chemistry to enhance sustainability acs.orgresearchgate.netresearchgate.netfrontiersin.org. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, dimethyl carbonate (DMC), and acetone (B3395972) have been explored as greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) acs.orgresearchgate.netresearchgate.net. Dimethyl carbonate, in particular, has been noted as an eco-friendly solvent for ene-yne cross-metathesis reactions involving alkynes beilstein-journals.orgnih.gov. While the term "ethenolysis" in this context primarily relates to alkene transformations, the principles of selecting appropriate and environmentally benign solvents are directly applicable to alkyne metathesis and related reactions.

Catalyst Loading and Turnover Number Optimization

Optimizing catalyst loading is a key aspect of process efficiency and economic viability. Lower catalyst loadings are desirable to reduce costs and simplify product purification, provided that the catalyst maintains high activity and selectivity beilstein-journals.orgrsc.orgchemrxiv.org. Turnover number (TON) and turnover frequency (TOF) are crucial metrics that quantify catalyst performance.

For alkyne metathesis, achieving high TONs is essential. For example, some modern catalysts can operate with very low loadings (e.g., 0.01–0.1 mol%) while still affording high yields chemrxiv.org. Optimization involves finding the balance where the reaction proceeds to completion within a reasonable time without excessive catalyst usage or significant side product formation.

Reaction Time and Conversion Profile Analysis

Kinetic studies and monitoring of the reaction progress (e.g., via GC or NMR) are vital for understanding the reaction rate, identifying induction periods, and determining when the reaction has reached its optimal endpoint. This data-driven approach ensures that the reaction is run efficiently, maximizing product output while minimizing resource consumption.

Advanced Chemical Transformations and Reactivity of Methyl Dec 9 Enoate

Alkyne Metathesis and Functional Group Interconversion

Alkyne metathesis, a catalytic process involving the redistribution of alkylidyne units between alkyne molecules, offers powerful methods for carbon-carbon bond formation. While distinct from olefin metathesis, it shares mechanistic similarities and is catalyzed by similar transition metal complexes, often based on molybdenum or tungsten. Methyl dec-9-ynoate, with its terminal alkyne, can participate in various alkyne metathesis reactions, leading to diverse molecular architectures.

Ring-Closing Alkyne Metathesis (RCAM) is a significant application of alkyne metathesis, enabling the formation of cyclic compounds, including macrocycles. This process involves the reaction of a molecule containing two alkyne functionalities to form a ring and expel a small alkyne byproduct, such as acetylene (B1199291) or but-2-yne.

RCAM has proven effective in constructing macrocyclic lactones, which are often associated with pleasant olfactory properties, including musk scents researchgate.net. While specific syntheses of musk compounds directly from this compound via RCAM are not extensively detailed in the provided literature, the general principle applies. By designing suitable di-alkyne precursors derived from this compound, or by incorporating it into larger molecules with a second alkyne or alkene moiety, macrocyclic lactones can be synthesized. The ester functionality within this compound is compatible with many alkyne metathesis catalysts, allowing for direct incorporation into lactone ring systems acs.orgnih.govacs.org.

The efficiency and selectivity of RCAM are highly dependent on the structure of the alkyne substrate acs.orgnih.gov. Factors such as the length of the carbon chain, the positioning of the alkyne groups, and the presence of other functional groups can significantly influence the outcome of the macrocyclization. For this compound derivatives, the flexibility of the decyl chain and the terminal nature of the alkyne play crucial roles in determining the feasibility and selectivity of ring closure. Studies on similar systems have shown that the shape and geometry of the building blocks dictate whether macrocyclic products are directionally uniform or a mixture, underscoring the importance of careful substrate design in achieving desired macrocyclic outcomes acs.orgnih.gov.

Tandem and cascade metathesis reactions involve a sequence of two or more metathesis events occurring in a single pot, often without isolation of intermediates. These processes can lead to complex molecular structures through a series of interconnected transformations. While specific examples of tandem or cascade reactions involving this compound are not explicitly detailed, the principles of alkyne metathesis allow for such possibilities. For instance, a molecule containing both an alkyne and an alkene could undergo sequential alkene and alkyne metathesis, or a diyne could participate in a cascade leading to fused ring systems acs.orgresearchgate.net. The functional group tolerance of modern alkyne metathesis catalysts is key to enabling these complex reaction sequences.

Ring-Closing Metathesis (RCM) for Macrocyclization

Polymerization and Materials Science Applications

The alkyne functionality of this compound also positions it as a potential monomer for various polymerization processes, leading to novel polymeric materials with tailored properties.

Alkyne-based polymerization techniques offer routes to conjugated polymers and other functional macromolecules. This compound can serve as a monomer in several types of polymerization reactions.

Polyaddition Polymerizations: Alkyne esters, in general, can participate in polyaddition reactions with nucleophiles like amines or thiols, often catalyzed by organobases or Lewis acids chinesechemsoc.orgmdpi.comchemrxiv.orgacs.org. These reactions can lead to polymers with vinylogous urethane (B1682113) linkages or thioether-containing backbones. The ester group can influence the polarity and reactivity of the monomer, and the resulting polymers may exhibit tunable properties such as stereoregularity and mechanical strength mdpi.com. For example, ester-activated alkynes have been used in catalyst-free thiol-yne polymerizations and in organobase-catalyzed polymerizations with amines to form vinylogous urethane vitrimers mdpi.comacs.org.

Alkyne Metathesis Polymerization: While less common than alkene metathesis polymerization, alkyne metathesis can also be employed to create polymeric materials, particularly cyclic polymers or poly(acetylene)s researchgate.netnsf.gov. The polymerization of alkyne esters can be challenging due to the potential for catalyst deactivation by the ester group, but specific catalysts have been developed that tolerate such functionalities nsf.gov. The resulting polymers can possess unique optoelectronic properties due to their conjugated backbones.

The incorporation of this compound into polymer chains would introduce both ester functionalities and the potential for post-polymerization modification via the alkyne group, or the alkyne could be transformed into an alkene during polymerization, yielding polymers with unsaturated backbones.

Compound List

This compound: The primary subject compound, an ester with a terminal alkyne.

Macrocyclic Lactones: Cyclic esters, often synthesized via RCAM, some of which possess musk-like scents.

Alkyne Esters: A general class of compounds that includes this compound, used as monomers in polymerization.

Polymers: Macromolecules formed from the polymerization of monomers like this compound.

Copolymerization with Other Olefins

While the specific literature detailing the copolymerization of this compound with other olefins is not extensively covered in the provided snippets, terminal alkynes, in general, can be incorporated into polymer chains through various polymerization techniques. The presence of the alkyne group offers a site for potential chain extension or cross-linking in copolymerization reactions. Further research would be needed to establish specific protocols and outcomes for this compound in such systems.

Thiol-Ene Photopolymerization for Poly(Thioether-Ester)s

This compound, possessing a terminal alkyne, is a suitable candidate for thiol-ene photopolymerization, a versatile "click chemistry" reaction. This process involves the radical-mediated addition of a thiol (R-SH) across the carbon-carbon triple bond of the alkyne, typically initiated by UV light or visible light in the presence of a photoinitiator.

The reaction proceeds via a step-growth mechanism, where thiols add to the alkyne in a regioselective manner, forming vinyl thioether linkages. When bifunctional thiols and alkynes are used, this leads to the formation of cross-linked networks or linear polymers. In the case of this compound, its incorporation into poly(thioether-ester)s is feasible, yielding polymers with ester linkages derived from the methyl ester group and thioether linkages introduced via the thiol-ene reaction at the alkyne terminus.

Table 3.2.3: General Thiol-Ene Photopolymerization of Terminal Alkynes

| Reactant 1 (Alkyne) | Reactant 2 (Thiol) | Initiator | Conditions | Product Type |

| Terminal Alkyne | Dithiol | Photoinitiator (e.g., Irgacure) | UV or visible light | Poly(thioether-ester)s (if alkyne is ester-functionalized) |

| Terminal Alkyne | Monofunctional Thiol | Photoinitiator | UV or visible light | Thioether-functionalized ester |

Note: Specific data for this compound in this exact reaction is not provided in the snippets, but the general principle applies.

Derivatization Strategies via Functional Group Manipulation

The ester and alkyne groups of this compound can be selectively modified to create a variety of valuable derivatives.

Conversion to ω-Amino Acids for Polyamide Production (e.g., Nylon-10)

The terminal alkyne in this compound can be transformed into various functional groups, including those necessary for producing ω-amino acids, which are precursors for polyamides like Nylon-10. One potential pathway involves the hydroboration-oxidation of the terminal alkyne, which can yield an aldehyde. Subsequent oxidation of this aldehyde would afford a carboxylic acid. If the methyl ester group is first hydrolyzed to a carboxylic acid, this would result in a dicarboxylic acid. Alternatively, the alkyne could be converted to a nitrile, which can then be hydrolyzed to a carboxylic acid, or functionalized to incorporate a nitrogen atom, leading to amino acid derivatives.

For instance, a synthetic route to a precursor for Nylon-10 (a polyamide derived from 1,10-diaminodecane) would require introducing amine functionalities at both ends of the decane (B31447) chain. While direct conversion of this compound to a diamine or amino acid is not explicitly detailed, general alkyne functionalization methods, such as those involving palladium-catalyzed couplings (e.g., Sonogashira coupling mentioned in search thieme-connect.de) or other carbon-carbon bond forming reactions followed by functional group interconversions, can be envisioned.

Hydration and Hydroformylation of Terminal Alkynes

Terminal alkynes, like the one present in this compound, can undergo hydration and hydroformylation reactions, analogous to those of terminal olefins, albeit with different mechanistic pathways and product distributions.

Hydration: The hydration of terminal alkynes, typically catalyzed by mercury salts or other transition metal complexes, follows Markovnikov's rule, leading to the formation of methyl ketones. For this compound, hydration would yield methyl 10-oxodecanoate. Anti-Markovnikov hydration, yielding aldehydes, is less common but achievable under specific catalytic conditions.

Hydroformylation: Hydroformylation (oxo process) involves the addition of carbon monoxide and hydrogen across the triple bond, catalyzed by transition metal complexes (e.g., rhodium or cobalt). For terminal alkynes, this process can yield unsaturated aldehydes. For this compound, hydroformylation would primarily produce methyl 11-formylundec-10-enoate or methyl 11-formylundec-9-enoate, depending on regioselectivity. These unsaturated aldehydes can subsequently be hydrogenated to saturated aldehydes or further oxidized to carboxylic acids.

Table 3.3.2: Potential Transformations of this compound's Alkyne Group

| Reaction Type | Reagents/Catalyst | Typical Product(s) |

| Hydration | HgSO₄/H₂SO₄, H₂O | Methyl 10-oxodecanoate (ketone) |

| Hydroformylation | CO, H₂, Rh or Co catalyst | Methyl 11-formylundec-10-enoate (unsaturated aldehyde) |

| Hydroformylation | CO, H₂, Rh or Co catalyst (followed by reduction) | Methyl 11-formylundecanoate (saturated aldehyde) |

Esterification Reactions to Form Complex Esters

The ester group of this compound can be modified or the carboxylic acid derived from it can be reacted to form a variety of more complex esters. This can be achieved through transesterification, where the methyl group is exchanged with another alcohol, or by hydrolyzing the methyl ester to the free carboxylic acid (dec-9-ynoic acid), which can then be esterified with a wide range of alcohols or other nucleophiles.

For example, esterification with phenacyl bromides in the presence of N,N-dimethylformamide (DMF) has been reported to yield corresponding phenacyl esters in quantitative yields. These derivatives have been investigated for their biological activities, such as pancreatic lipase (B570770) inhibition.

Table 3.3.3: Esterification of this compound Derivatives

| Starting Material | Esterifying Agent | Conditions | Product Type | Yield | Notes |

| This compound | Phenacyl Bromide | DMF | Phenacyl Ester | Quant. | Investigated for lipase inhibition |

| Dec-9-ynoic Acid (from hydrolysis) | Various Alcohols | Acid catalyst (e.g., H₂SO₄) or coupling agents | Diverse Esters | Varies | Standard esterification protocols apply |

Incorporation into Lipoamino Acid Derivatives

Lipoamino acids are molecules that combine a lipophilic (fatty acid) chain with an amino acid moiety. This compound, with its ten-carbon chain terminating in an alkyne and an ester group, can serve as the lipophilic component in the synthesis of such derivatives.

The ester group can be converted into an amine or other functional groups suitable for conjugation with an amino acid. Alternatively, the alkyne can be functionalized to introduce a nitrogen-containing group, or the entire molecule can be linked via its ester functionality to an amino acid precursor. For instance, the ester could be reduced to an alcohol, converted to a halide, and then reacted with an amino acid to form an ester linkage. Alternatively, the carboxylic acid (after hydrolysis) could be coupled directly with the amino group of an amino acid using standard peptide coupling reagents. The alkyne functionality also offers a handle for further modifications, such as click chemistry, to attach other molecular fragments.

Table 3.3.4: General Strategies for Lipoamino Acid Synthesis using this compound

| This compound Modification | Conjugation Strategy | Resulting Lipoamino Acid Derivative Type |

| Ester hydrolysis to acid | Amide coupling with amino acid | N-Acyl amino acid (lipophilic tail) |

| Ester reduction to alcohol | Esterification with amino acid (via activated acid) | O-Acyl amino acid (lipophilic tail) |

| Alkyne functionalization | Click chemistry with amino acid-containing azide (B81097)/alkyne | Complex conjugates |

Compound List

this compound

Nylon-10

1,10-Diaminodecane

Phenacyl Bromide

Dec-9-ynoic Acid

Methyl 10-oxodecanoate

Methyl 11-formylundec-10-enoate

Methyl 11-formylundec-9-enoate

Methyl 11-formylundecanoate

Lipoamino acids

Pathways to Branched Fatty Acid Derivatives

The introduction of branching into fatty acid chains can significantly alter their physical and chemical properties, influencing characteristics such as melting point, viscosity, and solubility. While the provided literature does not detail specific, direct chemical transformations of this compound to branched fatty acid derivatives, general reactivity patterns of terminal alkynes offer potential routes.

Terminal alkynes, such as the one present in this compound, possess an acidic proton on the sp-hybridized carbon atom. This proton can be abstracted by a strong base (e.g., organolithium reagents or sodium amide) to form a nucleophilic acetylide anion. This acetylide can then undergo nucleophilic substitution reactions with alkyl halides. If a branched alkyl halide (e.g., a secondary or tertiary halide) is used in this alkylation reaction, it directly introduces a branched alkyl chain at the terminal position of the original alkyne.

General Pathway for Branching Introduction via Alkylation:

Deprotonation: R-C≡CH + Base → R-C≡C⁻ M⁺ + H-Base (Where R represents the CH3OOC-(CH2)7- chain, and M⁺ is a counter-ion like Li⁺ or Na⁺)

Alkylation with a Branched Alkyl Halide: R-C≡C⁻ M⁺ + R'-X → R-C≡C-R' + M⁺X⁻ (Where R' is a branched alkyl group, and X is a halide)

This reaction would yield a branched internal alkyne ester. Further modifications, such as hydrogenation of the triple bond to an alkane or alkene, could then lead to saturated or unsaturated branched fatty acid derivatives.

Additionally, coupling reactions, such as the Cadiot-Chodkiewicz coupling, can be employed with terminal alkynes to form diyne structures, which could serve as intermediates for more elaborate branched molecules. However, specific examples of these transformations leading to branched fatty acid derivatives directly from this compound are not elaborated upon in the reviewed literature.

Synthesis of Flame-Retardant Monomers

The terminal alkyne functionality in this compound makes it a suitable candidate for incorporation into flame-retardant (FR) materials, particularly through "click" chemistry, such as the azide-alkyne cycloaddition reaction. This reaction, often catalyzed by copper(I), efficiently forms a stable 1,2,3-triazole ring by joining an alkyne and an azide. By functionalizing either the alkyne or the azide component with flame-retardant elements or moieties (like phosphorus or nitrogen-containing groups), novel flame-retardant monomers or polymers can be synthesized.

Research has demonstrated the synthesis of phosphorus and triazole-functionalized flame-retardant monomers using this click chemistry approach. For instance, reactions involving alkynes and azides have been employed to create monomers that impart intumescent flame-retardant properties to polymers researchgate.netresearchgate.net. While specific examples using this compound directly are not detailed, its terminal alkyne group is amenable to such reactions.

Illustrative Synthesis of a Flame-Retardant Monomer via Click Chemistry:

The general principle involves reacting this compound with an azide-containing compound that itself possesses flame-retardant characteristics.

| Reaction Type | Alkyne Component (Example) | Azide Component (Example) | General Conditions | Product Type (General) |

| Azide-Alkyne Cycloaddition | This compound | Phosphorus-containing azide (e.g., azide-functionalized phosphate) | Solvent-free or suitable solvent, catalyst (e.g., Cu(I)), moderate temperature | Phosphorus and triazole-functionalized FR monomer |

This approach allows for the covalent incorporation of flame-retardant properties into polymer backbones, potentially leading to materials with enhanced fire resistance. The ester group in this compound can also be a site for further functionalization or polymerization, contributing to the development of advanced flame-retardant polymers.

Compound List:

this compound

Methyl 9-decenoate

Ricinoleic acid methyl ester

Dec-1-ene-4-ol

Phenylacetylene

Triprop-2-ynyl phosphate (B84403)

2-Azidoethanol

Castor oil

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

Methacrylic acid hydroxyethyl (B10761427) ester

Polystyrene

Polymethyl methacrylate (B99206)

Eugenol

Oleic acid

Stearic acid methyl ester

Palmitic acid methyl ester

Linoleic acid methyl ester

Methyl stearolate

Phosphorus-containing flame retardant monomer (PTFM)

Polyurethane triazole foams (PUTFs)

Phosphorous-based polyurethane triazoles (P-PUTs)

DOPO-DAM

Hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS)

DOPOAA ( (6-oxidodibenzo [c,e] Current time information in Bangalore, IN.smolecule.com oxaphosphinin-6-yl) methyl acrylate)

Styrene

VP (Vanillin derivative)

PCPP II (Vanillin derivative)

Itaconic acid

Phloroglucinol

Triethyl phosphate

Epichlorohydrin

Bisphenol A diglycidyl ether (DGEBA)

Bisphenol A (BPA)

Analytical Methodologies for Research on Methyl Dec 9 Enoate and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for separating, identifying, and quantifying chemical compounds. For Methyl Dec-9-ynoate, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography is a widely used technique for analyzing volatile and semi-volatile organic compounds. It is instrumental in determining the purity of this compound and quantifying its presence in various samples. The principle involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

For this compound, GC analysis typically employs a non-polar or moderately polar capillary column. The compound's boiling point and volatility will dictate the optimal oven temperature program. Purity assessment is achieved by analyzing the resulting chromatogram, where the peak area of this compound, relative to the total area of all detected peaks, provides a measure of its purity. Quantification is performed by comparing the peak area of this compound to that of a known standard, often using an internal standard method for enhanced accuracy. While specific retention times for this compound are not detailed in the provided literature, similar unsaturated esters like Methyl 9-decenoate have been analyzed using GC, indicating the general applicability of the technique nih.govnih.gov.

Table 1: Typical GC Parameters for Ester Analysis

| Parameter | Specification | Notes |

| Column Type | Non-polar or moderately polar capillary column | e.g., DB-5, HP-5MS, or similar stationary phases |

| Carrier Gas | Helium or Nitrogen | Typically at a flow rate of 1-1.5 mL/min |

| Injector Temperature | 250-280 °C | Dependent on compound volatility and column type |

| Detector Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and quantification |

| Oven Temperature Program | Initial: 50-70 °C, Ramp: 5-15 °C/min to 250-300 °C | Optimized based on the specific compound's boiling point and volatility |

| Injection Volume | 1-2 µL | For split injection, split ratio typically 10:1 to 50:1 |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

GC-MS/MS offers enhanced capabilities for both identification and quantification, particularly in complex matrices. After separation by GC, compounds are ionized, and their mass-to-charge ratios are analyzed. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting selected ions and monitoring specific product ions, significantly improving selectivity and reducing interference.

For this compound, GC-MS/MS can confirm its identity by matching its mass spectrum and fragmentation pattern against spectral libraries (e.g., NIST, Wiley) derpharmachemica.comcore.ac.uk. The presence of characteristic fragments from the ester group and the alkynoate chain would be expected. In quantitative analysis, GC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for highly sensitive and selective detection of target compounds. This is achieved by monitoring specific precursor-to-product ion transitions, which are unique to this compound. While specific GC-MS/MS data for this compound is not directly available, studies on other fatty acid methyl esters demonstrate the utility of this technique for complex mixture analysis nih.govnih.govchromatographyonline.com.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

HPLC is a versatile technique suitable for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. It separates compounds based on their differential interactions with a stationary phase within a liquid mobile phase.

For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach for separating esters. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape and MS compatibility chromatographyonline.comsielc.comscielo.br. The specific gradient or isocratic elution profile would be optimized to achieve adequate separation of this compound from potential impurities or related compounds. HPLC can be coupled with UV-Vis detectors, or more powerfully, with mass spectrometers (LC-MS) for identification and quantification. While specific HPLC conditions for this compound are not detailed, methods for similar unsaturated esters, such as methyl 9-undecenoate, highlight the use of acetonitrile/water mixtures with acidic modifiers on C18 columns sielc.comscielo.br.

Table 2: Typical HPLC Parameters for Ester Analysis

| Parameter | Specification | Notes |

| Column Type | Reversed-phase C18 column | e.g., ODS, C18-PAQ, Newcrom R1 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier | e.g., 0.1% Formic Acid in Acetonitrile/Water gradient |

| Flow Rate | 0.4 - 1.0 mL/min | Dependent on column dimensions and particle size |

| Column Temperature | 30 - 40 °C | Can improve separation efficiency and reproducibility |

| Injection Volume | 5 - 20 µL | Standard injection volume |

| Detection Method | UV-Vis Detector (e.g., 210-220 nm) or Mass Spectrometer (MS) | UV detection for general analysis, MS for identification and quantification |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is the gold standard for determining the structure of organic molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide complementary information.

¹H NMR Spectroscopy: This technique reveals the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, one would expect signals corresponding to:

The methyl ester protons (-OCH₃), appearing as a singlet around 3.6-3.7 ppm.

The methylene (B1212753) protons (-CH₂-) along the carbon chain, typically appearing as multiplets in the range of 1.2-2.2 ppm, with protons adjacent to the alkyne group (C8-H₂) potentially shifted slightly downfield.

The acetylenic proton (=C-H) at the terminal alkyne, which would appear as a singlet around 2.0-2.2 ppm.

The protons on the double bond (=CH₂) would appear as a multiplet around 4.9-5.0 ppm if it were a dec-9-enoate (B1236301), but for dec-9-ynoate, the terminal alkyne proton is the key feature.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Key signals for this compound would include:

The carbonyl carbon (C=O) of the ester group, typically around 170-175 ppm.

The methyl carbon (-OCH₃) of the ester, around 50-55 ppm.

The two sp-hybridized carbons of the alkyne group (C≡C), appearing in the range of 70-90 ppm.

The methylene carbons along the chain, appearing in the 20-35 ppm range, with carbons closer to the alkyne potentially shifted.

The combination of chemical shifts, integration (for ¹H NMR), and splitting patterns allows for the definitive structural elucidation of this compound youtube.comresearchgate.netnih.govliposomes.canih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths.

For this compound, FTIR analysis would reveal characteristic absorption bands associated with its functional groups:

C≡C Stretch: The triple bond stretch typically appears as a weak to medium absorption in the region of 2260-2100 cm⁻¹ upi.edulibretexts.org. Terminal alkynes often exhibit a sharp, weak band.

C=O Stretch: The carbonyl group of the ester functionality is a strong absorption band, usually found between 1750-1735 cm⁻¹ upi.edulibretexts.orgdocbrown.info.

C-O Stretch: The ester linkage (C-O) typically shows strong absorption bands in the 1200-1100 cm⁻¹ region upi.edudocbrown.info.

C-H Stretches: Aliphatic C-H stretching vibrations (from methylene groups) are observed in the region of 2960-2850 cm⁻¹ upi.edulibretexts.org. The sp-hybridized C-H stretch of the terminal alkyne would appear around 3300-3270 cm⁻¹ libretexts.org.

The presence and position of these bands confirm the ester and alkyne functionalities within the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Type | Wavenumber (cm⁻¹) | Intensity | Notes |

| Alkyne | C≡C | 2260-2100 | Weak-Medium | Terminal alkyne often sharp and weak |

| Ester | C=O | 1750-1735 | Strong | Characteristic ester carbonyl stretch |

| Ester | C-O | 1200-1100 | Strong | C-O stretching vibrations |

| Aliphatic | C-H | 2960-2850 | Strong | Methylene group stretches |

| Terminal Alkyne | ≡C-H | 3300-3270 | Medium | Acetylenic C-H stretch |

Computational and Theoretical Investigations

Elucidation of Reaction Mechanisms and Kinetics

Analysis of Transition States and IntermediatesA crucial aspect of computational mechanistic studies involves the detailed characterization of transition states (TS) and reaction intermediates. For Methyl Dec-9-ynoate, DFT calculations facilitate the precise determination of TS geometries and vibrational frequencies, confirming their nature as first-order saddle points on the PES. This analysis provides vital information regarding bond formation and cleavage during rate-determining steps. Furthermore, computational studies investigate the structures and relative stabilities of transient intermediates, such as metallacyclopropenes or vinylidene species formed during alkyne activation, which are essential for predicting subsequent reaction steps and product distributionnih.govacs.org.

Data Table 1: Key Energetic Parameters for a Hypothetical Hydrogenation Pathway of this compound

| Step Description | Activation Energy (kJ/mol) | Intermediate Energy (kJ/mol) |

| Alkyne Activation | 85.2 | -15.5 |

| H₂ Addition to Metal | 78.1 | -10.2 |

| Migratory Insertion (H to C) | 92.5 | -25.3 |

| Reductive Elimination | 70.3 | -5.0 |

| Data are hypothetical and illustrative. |

Modeling of Catalytic Processes

Computational Analysis of Catalyst Stability and DecompositionComputational methods are indispensable for assessing the stability and longevity of catalysts used in this compound transformations. Studies calculate binding energies between catalysts (e.g., transition metal complexes) and this compound, its intermediates, and products to understand substrate-catalyst interactions. Moreover, computational analyses explore potential catalyst deactivation pathways, such as ligand dissociation or metal aggregation, to predict catalyst degradation mechanisms. For example, DFT has been used to model the stability of palladium catalysts in cross-coupling reactions with terminal alkynes like this compound, identifying routes leading to inactive speciesacs.orgacs.org.

Data Table 2: Hypothetical Catalyst-Substrate Interaction Energies

| Catalyst Component | Interaction Type | Binding Energy (kJ/mol) |

| Palladium (Pd) | η²-Alkyne Coordination | -120.5 |

| Palladium (Pd) | C-H Activation | -155.8 |

| Ligand | π-Stacking | -45.2 |

| Data are hypothetical and illustrative. |

Understanding Stereochemical Outcomes in CatalysisThe prediction and rationalization of stereoselectivity in catalytic reactions of this compound represent significant achievements of computational chemistry. By modeling transition states for enantioselective or diastereoselective reactions, researchers identify specific structural features and non-covalent interactions that favor the formation of particular stereoisomers. DFT calculations, often combined with QM/MM for biocatalytic systems, are used to compute energy differences between competing transition states. These energy gaps correlate with experimentally observed enantiomeric excess (ee) or diastereomeric ratio (dr), providing fundamental insights into how chiral catalysts control molecular geometryresearchgate.netchinesechemsoc.orgchinesechemsoc.org.

Data Table 3: Predicted vs. Experimental Stereoselectivity for Hypothetical Catalytic Reactions

| Reaction Type | Catalyst Type | Predicted ee (%) | Experimental ee (%) |

| Asymmetric Hydrogenation | Rh-Chiral | 96.5 | 95.8 |

| Asymmetric Hydroboration | Ir-Chiral | 88.2 | 87.5 |

| Data are hypothetical and illustrative. |

Rational Design of Catalysts based on Theoretical Insights

Computational chemistry, particularly DFT, is instrumental in the rational design of catalysts for chemical transformations. By simulating reaction mechanisms, transition states, and the electronic properties of catalytic intermediates, researchers can predict catalyst performance and optimize catalyst structures for specific reactions involving functional groups present in this compound, such as its terminal alkyne and ester moiety ruc.dkacs.orgpku.edu.cnmdpi.com. Theoretical insights enable a deep understanding of how catalysts interact with substrates, influencing activity, selectivity, and reaction pathways. For instance, studies on alkyne cycloadditions catalyzed by transition metals frequently employ DFT to elucidate the catalyst's role in stabilizing intermediates and lowering activation barriers researchgate.net. Similarly, the development of catalysts for olefin metathesis, a reaction relevant to unsaturated esters like Methyl Dec-9-enoate (B1236301), benefits from computational analysis of catalyst degradation and productivity niscpr.res.ineurl-pesticides.euacs.org. By analyzing electronic descriptors and reaction pathways, theoretical investigations can guide the modification of catalyst ligands or active sites to enhance efficiency and selectivity for reactions involving this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical properties and reactivity. Computational methods offer detailed insights into its molecular orbitals, electron distribution, and inherent reactive characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity eurl-pesticides.eumaterialsciencejournal.orgrsc.orguhasselt.beresearchgate.netacs.orgnih.govmdpi.com. The HOMO represents the highest energy molecular orbital occupied by electrons, indicating the molecule's propensity to donate electrons (nucleophilic character). The LUMO, the lowest energy unoccupied molecular orbital, signifies the molecule's capacity to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO (Egap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity and lower stability nih.govmdpi.com. For this compound, FMO analysis would reveal the electron density distribution, highlighting the π-electron system of the alkyne and potentially the carbonyl group of the ester as regions of high electron density (HOMO) or low electron density (LUMO), thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative FMO Energies and HOMO-LUMO Gap for this compound

| Property | Value (eV) | Description |

| HOMO Energy | -6.50 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.80 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Energy Gap (Egap) | 4.70 | Energy difference, indicating molecular stability and reactivity; smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visually represents the electron density distribution, identifying regions of positive and negative electrostatic potential. These regions are indicative of potential sites for electrophilic and nucleophilic interactions, respectively materialsciencejournal.orgrsc.orguhasselt.beresearchgate.netacs.orgnih.govmdpi.com. For this compound, MEP mapping would likely show electron-rich areas (negative potential) around the π-electron cloud of the alkyne and the oxygen atoms of the ester group. Conversely, electron-deficient areas (positive potential) would be expected around the hydrogen atoms and potentially the carbonyl carbon of the ester. This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding and nucleophilic attack at electrophilic centers.

Table 2: Representative MEP Values for this compound

| MEP Region/Value | Value (V) | Description |

| Minimum MEP | -0.05 | Indicates electron-rich regions (potential nucleophilic attack sites). |

| Maximum MEP | +0.04 | Indicates electron-deficient regions (potential electrophilic attack sites). |

Note: The values presented in this table are representative and based on typical MEP calculations for similar alkynyl esters. Specific published MEP values for this compound were not directly found. Vmin typically indicates nucleophilic sites, while Vmax indicates electrophilic sites. materialsciencejournal.orgrsc.orguhasselt.beresearchgate.netacs.orgnih.govmdpi.com

Prediction of Global Reactivity Indices

Ionization Potential (IP): The energy required to remove an electron from the HOMO. A lower IP suggests easier electron removal and higher nucleophilicity.

Electron Affinity (EA): The energy released when an electron is added to the LUMO. A higher EA indicates a greater tendency to accept electrons and higher electrophilicity.

Chemical Hardness (η): A measure of a molecule's resistance to electron cloud deformation. Higher hardness implies greater kinetic stability. It is calculated as (IP - EA) / 2.

Chemical Softness (S): The inverse of hardness, indicating a molecule's susceptibility to chemical attack. Higher softness implies greater reactivity. S = 1 / η.

Chemical Potential (μ): Related to electronegativity, representing the tendency of a molecule to gain or lose electrons. μ = (IP + EA) / 2.

Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons. ω = μ² / (2η). A higher index indicates a stronger electrophile.

These indices provide quantitative measures for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Representative Global Reactivity Indices for this compound

| Reactivity Index | Value (eV) | Description |

| Ionization Potential (IP) | 6.50 | Energy required to remove an electron from the HOMO; lower IP indicates higher nucleophilicity. |

| Electron Affinity (EA) | 1.80 | Energy released upon adding an electron to the LUMO; higher EA indicates higher electrophilicity. |

| Chemical Hardness (η) | 2.35 | Resistance to electron cloud deformation; higher hardness implies greater stability. |

| Chemical Softness (S) | 0.43 | Susceptibility to chemical attack; higher softness implies greater reactivity. |

| Chemical Potential (μ) | 4.15 | Represents the tendency to gain or lose electrons; related to electronegativity. |

| Electrophilicity (ω) | 3.66 | Quantifies the ability to accept electrons; higher ω indicates a stronger electrophile. |

Note: The values presented in this table are representative and derived from typical calculations for similar alkynyl esters. Specific published values for this compound were not directly found. These indices are calculated from HOMO and LUMO energies. eurl-pesticides.eumdpi.com

Solvent Effects in Computational Simulations

The surrounding environment significantly influences chemical reaction kinetics and thermodynamics. Computational simulations often incorporate solvent models to account for these effects, as solvent polarity, hydrogen bonding capabilities, and specific solute-solvent interactions can alter reaction pathways, transition state energies, and molecular properties europa.euirjweb.comresearchgate.netresearchgate.net. For this compound, computational studies employing solvent effects typically utilize methods like the Polarizable Continuum Model (PCM) or Solvation Model Density (SMD) within DFT calculations europa.euresearchgate.net.

Table 4: Illustrative Impact of Solvent Polarity on a Hypothetical Reaction Barrier

| Solvent Type | Dielectric Constant (ε) | Representative Activation Energy (kJ/mol) |

| Nonpolar | ~2-5 | 150 |

| Polar Aprotic | ~20-40 | 130 |

| Polar Protic | ~70-80 | 110 |

Note: These values are illustrative and represent a hypothetical scenario for a reaction involving this compound where solvent polarity influences the activation energy. Specific data for this compound was not found. europa.euirjweb.comresearchgate.netresearchgate.net

Compound List:

this compound

Biosynthetic Considerations and Natural Occurrence Where Relevant to Research Pathways

Derivation from Natural Fatty Acids (e.g., Oleic Acid, Ricinoleic Acid)

Methyl Dec-9-ynoate is not typically found in nature; however, its immediate precursor, Methyl Dec-9-enoate (B1236301), can be efficiently synthesized from readily available natural fatty acids like oleic acid and ricinoleic acid. These natural C18 fatty acids can be cleaved to produce C10 derivatives, which can then be further modified.

From Ricinoleic Acid:

Ricinoleic acid, the primary component of castor oil, is a valuable renewable resource for the chemical industry. nih.gov The production of Methyl Dec-9-enoate from methyl ricinoleate (B1264116) (the methyl ester of ricinoleic acid) is a well-established process. This conversion is typically achieved through a metathesis reaction with ethylene (B1197577), known as ethenolysis. masterorganicchemistry.com In this process, the double bond at the 9th position of the ricinoleic acid chain is cleaved, yielding two valuable shorter-chain molecules: Methyl Dec-9-enoate and 1-decen-4-ol. masterorganicchemistry.com

The general scheme for this conversion is as follows:

Esterification: Ricinoleic acid is first converted to its methyl ester, methyl ricinoleate. researchgate.net

Ethenolysis: Methyl ricinoleate is then reacted with ethylene in the presence of a ruthenium-based catalyst. This reaction cleaves the C18 chain, resulting in the formation of Methyl Dec-9-enoate. masterorganicchemistry.com

From Oleic Acid:

Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in nature, found in sources such as olive oil. nih.gov Similar to ricinoleic acid, methyl oleate (B1233923) (the methyl ester of oleic acid) can undergo ethenolysis to produce Methyl Dec-9-enoate and 1-decene (B1663960). masterorganicchemistry.comchemistrysteps.com This process provides a direct route to a C10 methyl ester from a C18 precursor.

The following table summarizes the key precursors and the primary conversion method to obtain the alkene precursor of this compound.

| Natural Precursor | Chemical Intermediate | Conversion Process | Key Products |

| Ricinoleic Acid | Methyl Ricinoleate | Ethenolysis | Methyl Dec-9-enoate, 1-decen-4-ol |

| Oleic Acid | Methyl Oleate | Ethenolysis | Methyl Dec-9-enoate, 1-decene |

Conversion to this compound:

To obtain this compound from its alkene precursor, Methyl Dec-9-enoate, a subsequent chemical transformation is necessary to convert the terminal double bond into a triple bond. A common laboratory method for this conversion involves a two-step process:

Halogenation: The terminal alkene is first treated with a halogen, typically bromine (Br₂), to form a vicinal dihalide.

Double Dehydrohalogenation: The resulting dihalide is then treated with a strong base, such as sodium amide (NaNH₂), to induce a double elimination of the halogen atoms, resulting in the formation of the alkyne. masterorganicchemistry.comchemistrysteps.comlibretexts.org

More recent synthetic methods also describe the direct, one-pot conversion of terminal alkenes to terminal alkynes using ruthenium catalysts. researchgate.netacs.org These synthetic routes highlight a research pathway from naturally derived fatty acids to the alkynoate structure.

Role in Fatty Acid Metabolism and Related Pathways

There is limited direct information on the specific biosynthetic pathway or metabolic role of this compound within organisms. However, studies on related alkynoic fatty acids provide insights into how such compounds might interact with fatty acid metabolism.

Research has shown that certain 2-alkynoic acids can act as inhibitors of fatty acid biosynthesis and degradation in mycobacteria. nih.gov For instance, 2-hexadecynoic acid and 2-octadecynoic acid have demonstrated activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. nih.gov At toxic concentrations, these compounds lead to the accumulation of intermediates that block both fatty acid synthesis and degradation pathways. nih.gov This suggests that fatty acids containing triple bonds can interfere with the normal enzymatic processes of lipid metabolism. The specific effects of a terminal alkyne at the ω-9 position, as in this compound, have not been extensively studied.

Pathways to Related Medium-Chain Fatty Acid Derivatives

The synthesis of this compound is intrinsically linked to pathways that produce medium-chain fatty acid derivatives. The cleavage of long-chain fatty acids like oleic and ricinoleic acid is a key strategy for producing C8 to C12 fatty acid derivatives. nih.gov

The ethenolysis of methyl ricinoleate not only yields Methyl Dec-9-enoate but also heptanal, which can be further converted into other useful medium-chain derivatives. nih.gov Similarly, the ozonolysis of methyl oleate can produce 9-hydroxynonanoic acid and 9-nonanol, which are valuable medium-chain hydroxy acids and alcohols.

The biosynthesis of medium-chain fatty acids in nature primarily occurs in certain plants and bacteria. For example, coconut and palm kernel oils are rich in medium-chain triglycerides. mdpi.com In these organisms, the fatty acid synthesis process is terminated prematurely by specific enzymes to produce fatty acids with chain lengths typically ranging from C8 to C14. Synthetic biology approaches have also been employed to engineer microorganisms like cyanobacteria to produce medium-chain fatty acids and their derivatives directly from CO₂. nih.gov These pathways, while not directly producing this compound, are fundamental to providing the medium-chain carbon skeletons that are precursors to such novel compounds.

Green Chemistry Principles and Sustainability Research

Utilization of Renewable Biomass Feedstocks

The chemical industry's shift towards sustainability heavily relies on the utilization of renewable biomass feedstocks. For Methyl Dec-9-ynoate, prominent renewable sources include vegetable oils and their derivatives, particularly those rich in unsaturated fatty acids.

Methyl Oleate (B1233923) (MO) , a major component of many vegetable oils such as olive, canola, and Jatropha oil, serves as a primary feedstock. MO is readily obtained from the transesterification of triglycerides found in these plant oils acs.orgnih.govresearchgate.netacs.org. Similarly, Ricinoleic acid methyl ester , derived from castor oil, is another significant renewable precursor. Castor oil is a unique vegetable oil, with ricinoleic acid comprising approximately 90% of its fatty acids researchgate.netresearchgate.net. The conversion of these unsaturated fatty acid methyl esters into this compound typically involves olefin metathesis reactions, specifically ethenolysis (cross-metathesis with ethylene) researchgate.netacs.orgresearchgate.netifpenergiesnouvelles.frresearchgate.netd-nb.inforesearchgate.net. This process cleaves the internal double bond of the fatty ester, introducing a terminal double bond and yielding this compound along with a co-product, 1-decene (B1663960) researchgate.netacs.orgresearchgate.netifpenergiesnouvelles.frresearchgate.netd-nb.inforesearchgate.net.

The use of these bio-based feedstocks directly supports the principles of green chemistry by reducing reliance on finite petrochemical resources and promoting a circular economy researchgate.netresearchgate.netias.ac.in.

Feedstock and Conversion Pathways for this compound

| Renewable Feedstock | Primary Source | Conversion Process | Key Products | References |

| Methyl Oleate (MO) | Vegetable oils (e.g., olive, canola, Jatropha) | Ethenolysis | Methyl Dec-9-enoate (B1236301), 1-Decene | acs.orgnih.govresearchgate.netacs.orgresearchgate.netd-nb.inforesearchgate.net |

| Ricinoleic acid methyl ester | Castor oil | Ethenolysis | Methyl Dec-9-enoate, 1-Decene, dec-1-ene-4-ol | researchgate.netifpenergiesnouvelles.fr |

| Unsaturated Fatty Acid Methyl Esters | Plant oils, Algae-derived feedstocks | Cross-Metathesis | Various unsaturated esters and alkenes | acs.orgnih.govrsc.org |

Catalytic Efficiency and Atom Economy in Synthesis

Olefin metathesis, particularly ethenolysis, is a powerful tool for synthesizing this compound, and its efficiency is largely dictated by the catalyst employed. Green chemistry principles emphasize high catalytic efficiency, which translates to low catalyst loading, high turnover numbers (TON), and excellent selectivity, thereby minimizing waste and energy consumption mdpi.com.

Ruthenium-based catalysts , such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts, have demonstrated significant efficacy in the ethenolysis of methyl oleate and ricinoleic acid methyl ester acs.orgresearchgate.netacs.orgifpenergiesnouvelles.frd-nb.inforesearchgate.netnih.gov. These catalysts enable the reaction to proceed under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 25-50 °C), with high conversions (e.g., >90% for methyl oleate) and selectivities (>98%) for the desired products acs.orgnih.govresearchgate.netacs.orgresearchgate.netd-nb.inforesearchgate.net. Low catalyst loadings, as low as 0.02 mol% or 500 ppm, have been reported, leading to high turnover numbers (TON) researchgate.netacs.orgresearchgate.net. For instance, a ruthenium catalyst (G2) achieved 96% conversion of methyl oleate in 30 minutes with high selectivity for methyl dec-9-enoate acs.org.

Atom economy is inherently improved in metathesis reactions like ethenolysis because the double bond cleavage and reformation involve the rearrangement of atoms without the loss of significant by-products, assuming ideal conditions mdpi.comnih.gov. The process converts an internal alkene into two terminal alkenes (or in the case of ethenolysis of an ester, a terminal alkene and a terminal unsaturated ester), effectively adding a C1 unit to each side of the original double bond. This contrasts with older synthetic methods that might involve stoichiometric reagents and generate substantial waste.

Catalytic Systems and Performance in this compound Synthesis

| Catalyst Type | Feedstock Example | Reaction Conditions | Conversion (%) | Selectivity (%) | TON (approx.) | References |

| Grubbs' First-Generation Catalyst | Methyl Oleate | 25 °C, 60 psig Ethylene (B1197577) | High | High | N/A | researchgate.net |

| Grubbs' Second-Generation Catalyst (G2) | Methyl Oleate | 50 °C, 10 bar Ethylene, Ethanol solvent | >90 | >98 | N/A | acs.orgnih.govd-nb.info |

| Hoveyda-Grubbs Catalyst (supported on silica) | Methyl Oleate | 313-353 K, 2.5-7.5 bar C2H4, Cyclohexane solvent | 52 (yield) | 69 | N/A | researchgate.net |

| Spirocyclic Alkyl Amino Carbene Ru Complexes | Methyl Oleate | Mild conditions | Outstanding | Outstanding | N/A | researchgate.net |

| Molybdenum-based catalysts (e.g., MoOCl4) | Methyl Oleate | 5 min, 10 bar Ethylene | 45 (in 5 min) | Very minor SM | N/A | acs.org |

SM: Self-metathesis products. TON: Turnover Number. The specific TON values are often context-dependent and not always reported for every study. The table highlights the high efficiency achieved.

Valorization of Agricultural By-products in Oleochemistry

Oleochemistry, the chemistry of fats and oils, is a field where the principles of valorization of agricultural by-products are particularly relevant. This compound plays a role in this sector as a valuable intermediate derived from abundant and renewable oleochemical feedstocks researchgate.netias.ac.in.

Valorization refers to the process of converting waste or low-value by-products into more valuable materials. In the context of agriculture, this includes the utilization of vegetable oils and their processing residues. By converting widely available agricultural products like castor oil and various vegetable oils into this compound, the chemical industry can create high-value chemicals, thereby enhancing the economic viability of agricultural production and reducing waste streams acs.orgnih.govresearchgate.netresearchgate.netias.ac.in.

This compound itself is a versatile building block. It can be further processed into compounds used in the production of lubricants, plasticizers, and polymers such as nylon-10 (via conversion to the ω-amino acid) ifpenergiesnouvelles.frresearchgate.net. It also serves as a precursor for fragrances and pharmaceuticals researchgate.net. The ability to derive these important chemicals from agricultural sources underscores the sustainability and economic advantages of oleochemical valorization pathways.

Compound List:

this compound

Methyl Oleate (MO)

Ricinoleic acid methyl ester

1-Decene

dec-1-ene-4-ol

Methyl elaidate (B1234055) (ME)

Methyl petroselinate (B1238263) (MP)

Methyl erucate (B1234575) (ME)

Eugenol (UG)

Dimethyl octadec-9-enedioate

Methyl 9-decenoate

Methyl 9-tetradecenoate

5-Tetradecene

Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-noate

2-methoxy-4-(undec-2-en-1-yl)phenol

Octadec-9-ene

Linoleic acid

Oleic acid

Erucic acid

Petroselinic acid

Sterculic acid

Undecenoic acid

Ricinoleic acid

Citronellol

Civetone

Nylon-10

Adipic acid

Catechol

Glucose

Starch

Hemicellulose

Cellulose

Nitric acid

Benzene

Toluene

Xylene

DCM (Dichloromethane)

Ethanol

2-Propanol

Dimethyl Carbonate (DMC)

Ionic Liquids (RTILs)

Molybdenum catalysts

Ruthenium catalysts

Grubbs catalysts

Hoveyda-Grubbs catalysts

Schrock XiMo catalysts

Broader Research Significance and Future Directions

Methyl Dec-9-ynoate as a Potential Oleochemical Building Block

While not as established as other oleochemicals, this compound holds potential as a valuable building block due to the high reactivity of the carbon-carbon triple bond. Oleochemicals are typically derived from natural fats and oils, and the introduction of an alkyne functionality offers a gateway to a diverse range of chemical transformations not possible with standard saturated or unsaturated fatty esters.

The terminal alkyne is particularly useful for reactions such as:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. This opens possibilities for creating complex molecules, polymers, and bioconjugates.

Sonogashira Coupling: This cross-coupling reaction enables the formation of carbon-carbon bonds with aryl or vinyl halides, providing a route to more complex and potentially functionalized long-chain molecules.

Hydration and Oxidation: The triple bond can be hydrated to form ketones or cleaved to produce carboxylic acids, offering pathways to different classes of functionalized oleochemicals.

These reactions allow for the conversion of a simple fatty acid ester into a variety of intermediates for further synthesis.

Potential Contribution to Bio-based Materials and Chemicals

The development of bio-based materials is a critical step towards a sustainable chemical industry. Alkynes derived from renewable feedstocks, such as those that could be precursors to this compound, are valuable in this regard. The thiol-yne reaction, for example, can be used with alkyne-derivatized fatty acids to create bio-based polyols. rsc.org These polyols can then serve as monomers for producing materials like polyurethanes, creating polymers from renewable sources. rsc.org

The ability to functionalize this compound via its alkyne group means it could be incorporated into polymer backbones or used as a pendant group to modify material properties. This could lead to the development of new bio-based plastics, resins, and coatings with tailored characteristics.

Potential for Tailored Chemical Synthesis of Specialty Products

The versatility of the alkyne group makes this compound a candidate for the synthesis of specialty chemicals. Terminal alkynes are essential building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. openaccesspub.org

For example, long-chain alkyne lipids are used as substrates for in vitro enzymatic assays. The alkyne moiety acts as a handle for "click-labeling" with fluorescent dyes, allowing for sensitive and specific detection in biological systems. nih.gov This suggests a potential application for this compound and similar structures in biochemical research and drug discovery as probes to study lipid metabolism.

Emerging Research Areas in Metathesis Chemistry and Oleochemistry

While olefin (alkene) metathesis is a well-established and powerful tool in oleochemistry, the metathesis of alkynes is a distinct and less common area of research. Enyne metathesis, a reaction between an alkene and an alkyne, could potentially involve substrates like this compound to create new diene structures.

Future research could focus on developing catalysts and conditions for the efficient self-metathesis of terminal alkynes or their cross-metathesis with other molecules. Success in this area would provide novel pathways for manipulating the carbon chain of fatty acid derivatives, potentially leading to new classes of oleochemicals and polymers that are not accessible through traditional olefin metathesis. The exploration of alkyne chemistry within the broader field of oleochemistry represents a promising, albeit challenging, frontier for innovation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62285-66-9 |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

Source: Abovchem abovchem.com

Q & A

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer: Discrepancies in yields may arise from variable reaction temperatures, solvent purity, or catalyst deactivation. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical. Cross-validate results using kinetic studies (e.g., monitoring reaction progress via TLC or in-situ FTIR) and statistical tools like Design of Experiments (DoE) to isolate influential variables .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : To confirm the ester linkage and alkyne position (δ ~2.2 ppm for terminal alkynes).

- IR Spectroscopy : Identification of ester carbonyl (C=O stretch ~1740 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹).

- GC-MS : Quantify purity and detect side products (e.g., unreacted acid or methyl ester isomers) .

Q. Advanced: How can spectral anomalies in this compound characterization be addressed?

Methodological Answer: Unexpected peaks in NMR or IR may indicate isomerization or oxidation. Use deuterated solvents to rule out solvent artifacts. For ambiguous alkyne signals, employ heteronuclear correlation spectroscopy (HSQC/HMBC) or X-ray crystallography. Oxidative byproducts can be identified via LC-MS with high-resolution mass spectrometry (HRMS) .

Basic: What are the primary applications of this compound in mechanistic studies?

Methodological Answer:

The terminal alkyne group enables its use in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. It also serves as a precursor for bioactive molecules, such as fatty acid analogs, to study lipid metabolism .

Q. Advanced: How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can model reaction pathways (e.g., alkyne-azide interactions), while Molecular Dynamics (MD) simulations predict solvation effects on reactivity. Pair computational data with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Basic: How should researchers handle contradictory data in this compound’s stability profiles?

Methodological Answer:

Contradictions may arise from storage conditions (light, temperature, humidity). Conduct accelerated stability studies under controlled environments (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Use argon/vacuum sealing to prevent oxidation .

Q. Advanced: What meta-analytical approaches reconcile conflicting literature on this compound’s stability?

Methodological Answer: Perform systematic reviews (PRISMA guidelines) to aggregate data, followed by subgroup analyses (e.g., separating studies by storage methods). Use Cochrane risk-of-bias tools to assess study quality and identify confounding variables .

Basic: How to design bioassays for evaluating this compound’s biological activity?

Methodological Answer:

Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and specificity. Include positive controls (e.g., cisplatin) and solvent controls (DMSO). For enzyme inhibition studies, employ fluorogenic substrates to track activity .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer: Synthesize analogs with modified alkyne positions or ester groups. Test bioactivity against a panel of targets (e.g., kinases, lipid-modifying enzymes) and use multivariate analysis (e.g., PCA) to correlate structural features with efficacy .

Basic: What precautions are needed for handling this compound in lab settings?

Methodological Answer:

Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid exposure to ignition sources (alkynes are flammable). Store in airtight containers at -20°C with desiccants .

Q. Advanced: How to address ethical considerations in this compound research involving animal models?

Methodological Answer: Adhere to institutional animal care protocols (e.g., IACUC approval). Minimize sample sizes via power analysis and employ humane endpoints. Report compliance with ARRIVE guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.